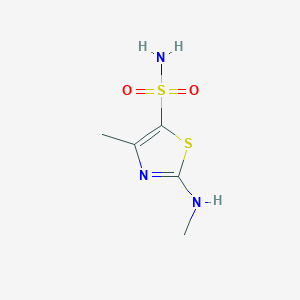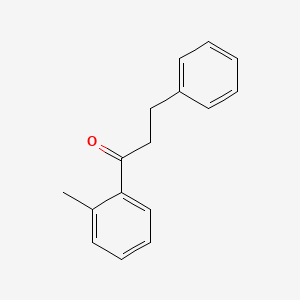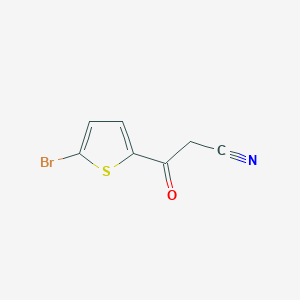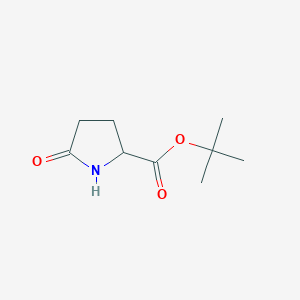
Tert-butyl 5-oxopyrrolidine-2-carboxylate
Descripción general
Descripción
Tert-butyl 5-oxopyrrolidine-2-carboxylate is a chemical compound with the linear formula C9H15NO3 . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
While specific synthesis methods for Tert-butyl 5-oxopyrrolidine-2-carboxylate were not found in the search results, it is known to be a biochemical reagent used in life science research . It’s also part of the Alfa Aesar product portfolio, indicating its production for scientific and industrial use .Molecular Structure Analysis
The molecular formula of Tert-butyl 5-oxopyrrolidine-2-carboxylate is C9H15NO3 . The InChI code is 1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m1/s1 . The SMILES representation is CC©©OC(=O)C1CCC(=O)N1 .Physical And Chemical Properties Analysis
Tert-butyl 5-oxopyrrolidine-2-carboxylate has a molecular weight of 185.22 . It appears as a solid, and its color ranges from white to off-white .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Tert-butyl 5-oxopyrrolidine-2-carboxylate has been utilized in the synthesis of novel chemical compounds. For example, it has been instrumental in the creation of macrocyclic Tyk2 inhibitors, as demonstrated by Sasaki et al. (2020), who reported an efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, a highly functionalized 2-pyrrolidinone, which was used to develop these inhibitors (Sasaki et al., 2020).
Development of Chemical Libraries
This compound also plays a role in the development of diverse chemical libraries. Svete et al. (2010) conducted a parallel solution-phase synthesis of various N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates, showing the compound's versatility in generating a range of derivatives (Svete et al., 2010).
Combinatorial Chemistry
In combinatorial chemistry, the tert-butyl 5-oxopyrrolidine-2-carboxylate derivative has been used as a key intermediate. Malavašič et al. (2007) detailed the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, starting from di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride (Malavašič et al., 2007).
Supramolecular Chemistry
The compound's analogs have also been studied for their supramolecular arrangements influenced by weak intermolecular interactions, as examined by Samipillai et al. (2016). Their work provides insight into how these oxopyrrolidine analogues form supramolecular assemblies (Samipillai et al., 2016).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of tert-butyl 5-oxopyrrolidine-2-carboxylate have been synthesized for potential therapeutic applications. For instance, Bouzard et al. (1992) prepared a series of derivatives to test their antibacterial activities, demonstrating the compound's utility in drug development (Bouzard et al., 1992).
Metabolic Studies
Yoo et al. (2008) investigated the metabolism of a novel dipeptidyl peptidase-4 inhibitor, demonstrating the metabolic pathways and interactions of tert-butyl 5-oxopyrrolidine-2-carboxylate derivatives in biological systems (Yoo et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSPAGZWRTTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-oxopyrrolidine-2-carboxylate | |
CAS RN |
85136-12-5 | |
| Record name | 5-Oxoproline 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85136-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-oxo-DL-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-butyl 5-oxo-DL-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)
![4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1600780.png)
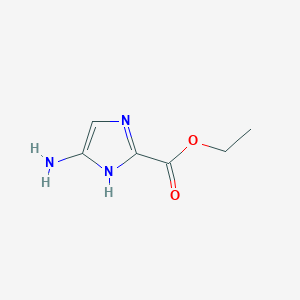
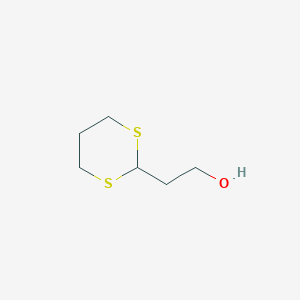
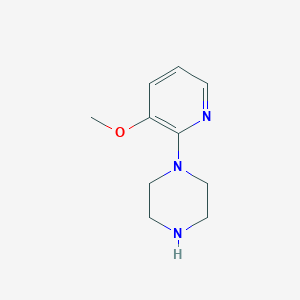

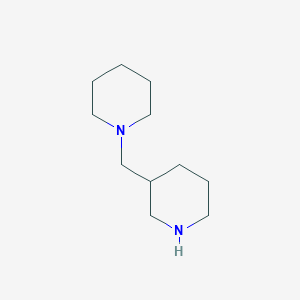
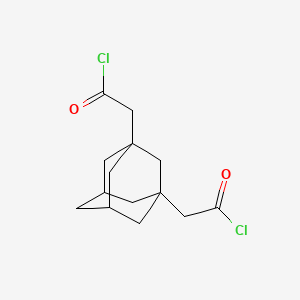

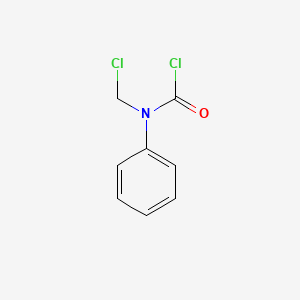
![5-tert-butyl 1-ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)pyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1600793.png)
